molecular formula C23H19N3OS B4656099 N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No. B4656099
M. Wt: 385.5 g/mol
InChI Key: NXZUXCLLGCPQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as DPM-1001, is a novel compound with potential therapeutic applications. This compound has been synthesized and studied extensively in recent years due to its various biological activities.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide involves the inhibition of various signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK. These pathways are involved in various cellular processes such as cell growth, proliferation, survival, and inflammation. This compound inhibits these pathways by binding to specific targets such as Akt and IKKβ.
Biochemical and physiological effects:
This compound has various biochemical and physiological effects such as inhibition of cell growth and proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. These effects are mediated through the inhibition of specific signaling pathways as discussed above.

Advantages and Limitations for Lab Experiments

The advantages of using N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its low solubility in water and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several future directions for research on N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide. These include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Optimization of the synthesis method to improve the yield and purity of this compound.
3. Identification of novel targets and pathways for this compound.
4. Development of new formulations and delivery methods for this compound to improve its solubility and bioavailability.
5. Investigation of the potential synergistic effects of this compound with other anticancer or anti-inflammatory agents.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the inhibition of specific signaling pathways, and it has various biochemical and physiological effects. Although there are some limitations for lab experiments, there are several future directions for research on this compound. Further studies are needed to fully understand the potential of this compound for clinical use.

Scientific Research Applications

N-(diphenylmethyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-benzhydryl-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c1-16-21(28-23(25-16)19-13-8-14-24-15-19)22(27)26-20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,20H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZUXCLLGCPQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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